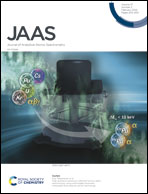Determination of antimony by continuous hydride generation coupled with non-dispersive atomic fluorescence detection
Journal of Analytical Atomic Spectrometry Pub Date: DOI: 10.1039/JA9951000969
Abstract
A sensitive method for the determination of Sb at ultratrace levels was developed by coupling continuous hydride generation with non-dispersive atomic fluorescence detection. A miniature argon–hydrogen diffusion flame was employed as the atomizer and a commercially available electrodeless discharge lamp as the light source. One of the main problems was the scattering signal generated by small droplets of solution which markedly deteriorated the signal-to-noise ratio. A simple way to remove the scattering signal was to operate under mild reaction conditions in order to minimize droplet formation. Under the optimized conditions, a limit of detection of 22 pg cm–3 of Sb (3s of the blank) was achieved, with a precision of 1.2% at the 5 ng cm–3 level and the calibration graphs were linear over more than 4 decades of concentration. L-Cysteine was employed both in the pre-reduction step and in the control of the interference effects arising from concomitant elements and acid mixtures. The analytical procedure was applied to the determination of Sb in certified reference materials of sediments, metallic copper and riverine water.
Recommended Literature
- [1] General destabilization mechanism of pH-responsive Pickering emulsions†
- [2] Dicationic and zwitterionic catalysts for the amine-initiated, immortal ring-opening polymerisation of rac-lactide: facile synthesis of amine-terminated, highly heterotactic PLA†
- [3] A photoredox catalyzed iminyl radical-triggered C–C bond cleavage/addition/Kornblum oxidation cascade of oxime esters and styrenes: synthesis of ketonitriles†
- [4] Photofunctional triplet excited states of cyclometalated Ir(iii) complexes: beyond electroluminescence
- [5] Chemistry of vegetable physiology and agriculture
- [6] Contents list
- [7] Layered double hydroxide supported Prussian blue nanocomposites for electrocatalytic reduction of H2O2
- [8] Cellular microparticles for tumor targeting delivery: from bench to bedside
- [9] Hot off the press
- [10] Simulation of the tensile properties of silica aerogels: the effects of cluster structure and primary particle size†

Journal Name:Journal of Analytical Atomic Spectrometry
Research Products
-
CAS no.: 12025-32-0
-
CAS no.: 129541-40-8
-
CAS no.: 111900-32-4









